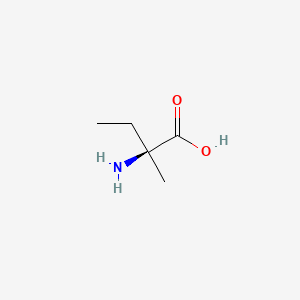

(S)-2-amino-2-methylbutanoic acid

Übersicht

Beschreibung

Isovaline L- is an amino acid.

Wissenschaftliche Forschungsanwendungen

Antiepileptic Drug Properties

L-Isovaline has been studied for its potential as a novel antiepileptic drug (AED). It has shown efficacy in attenuating seizure-like events in vitro and in vivo through mechanisms that differ from traditional AEDs . This unique amino acid, with a chemical structure similar to glycine and GABA, could represent a new class of drugs for the treatment of epilepsy, offering hope for patients who do not respond to existing medications .

Origin of Homochirality in Life

The study of L-Isovaline contributes to our understanding of the origin of homochirality—a fundamental characteristic of terrestrial bioorganic compounds. Research involving the irradiation of racemic films of amino acids, including isovaline, with polarized light, has provided insights into how chiral structures may have been introduced into early bio-organic molecules, potentially leading to the homochirality observed in life today .

Astrobiology and Extraterrestrial Life

Isovaline’s presence in meteorites and its non-proteinogenic nature make it a molecule of interest in astrobiology. Studies on isovaline’s stability, racemization, and formation contribute to our understanding of the organic chemistry of extraterrestrial environments and the potential for life beyond Earth .

Photostability and Photolysis

Research on the photostability of isovaline and its precursors under various conditions, such as ultraviolet light and γ-ray irradiation, helps in understanding the behavior of organic compounds in space. The products of isovaline photolysis, which include amino acids like aspartic acid and serine, are of particular interest in studies of prebiotic chemistry and the origins of life .

Non-Biological Racemic Mixture Analysis

Isovaline is present in meteorites as a racemic mixture, unlike most proteinogenic amino acids which are predominantly S-enantiomers. This characteristic makes it a valuable subject for research into the processes that lead to enantiomeric excesses in amino acids, which are thought to be crucial for the development of life .

Novel Mechanisms of Antiepileptic Efficacy

Further investigation into isovaline’s antiepileptic properties has revealed that it may work through novel mechanisms, distinct from those of current AEDs. This research could pave the way for the development of new treatments that are more effective for patients with intractable epilepsy .

Wirkmechanismus

Target of Action

L-Isovaline primarily targets inhibitory receptors in the brain, specifically in the ventrobasal thalamus . This region of the brain is responsible for processing nociceptive information . The inhibitory action of isovaline is mediated by metabotropic receptors , likely GABA B receptors .

Mode of Action

L-Isovaline interacts with its targets by activating a long-lasting potassium conductance . This activation is insensitive to the glycine antagonist, strychnine . The sensitivity of isovaline currents to K+ channel blockers and their reversal near E K confirm K+ current involvement in isovaline inhibition .

Biochemical Pathways

It is known that the inhibitory action of isovaline is mediated by metabotropic receptors, likely gaba b . This suggests that isovaline may influence the GABAergic neurotransmission pathway.

Result of Action

The activation of potassium conductance by L-Isovaline leads to the inhibition of action potential firing of thalamocortical neurons . This results in an analgesic effect, as demonstrated in animal models . In a mouse model of osteoarthritis, isovaline restored mobility, suggesting inhibition of nociception .

Action Environment

The action of L-Isovaline can be influenced by environmental factors. For instance, it has been suggested that aqueous alteration on meteorite parent bodies could have led to the amplification of a small initial isovaline asymmetry . This suggests that the environment can play a role in the efficacy and stability of L-Isovaline.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016648 | |

| Record name | L-Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Isovaline | |

CAS RN |

595-40-4 | |

| Record name | Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaline L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBV7H5W26H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the biosynthesis of D-isovaline compared to standard proteinogenic amino acids?

A1: Unlike proteinogenic amino acids synthesized through ribosomal pathways, D-isovaline is produced by fungi via non-ribosomal peptide synthetases (NRPS). [] These enzymes utilize a thiotemplate mechanism to incorporate D-isovaline, often alongside other unusual amino acids like α-aminoisobutyric acid (Aib), into bioactive peptides like zervamicins. [] Intriguingly, the NRPS responsible for zervamicin synthesis displays flexibility, incorporating either D-isovaline or Aib at specific positions based on substrate availability during fermentation. []

Q2: Can you elaborate on the stereochemistry of D-isovaline in fungal peptides and its significance?

A2: Fungal NRPS demonstrate high stereoselectivity, predominantly incorporating the D-enantiomer of isovaline into peptides like zervamicin IIB. [] This selectivity suggests a precise enzymatic recognition mechanism for the D-isomer during peptide chain elongation. The specific stereochemistry of incorporated D-isovaline likely contributes to the bioactive conformation and function of these fungal peptides. []

Q3: How can D-isovaline be prepared synthetically in an enantiomerically pure form?

A3: While several methods exist for D-isovaline synthesis, one approach involves the enzymatic resolution of a racemic mixture of α-15N-labeled α-aminoisovaleramide using the bacterium Mycobacterium neoaurum. [] This method leverages the stereospecificity of bacterial enzymes to selectively hydrolyze and isolate the desired D-enantiomer. [, ]

Q4: Beyond its presence in fungal peptides, are there other biological roles associated with D-isovaline?

A4: Research indicates the enzyme α-aminoisobutyric acid decomposing enzyme exhibits aminotransferase activity and can utilize D-isovaline as a substrate, albeit at a slower rate compared to its preferred substrate, L-isovaline. [] This suggests D-isovaline might participate in metabolic pathways involving amino acid transformations, although its precise role and significance remain to be fully elucidated.

Q5: Are there any studies investigating the biological activity of D-isovaline-containing peptides?

A5: Yes, research has explored the bioactivity of peptides like hypomurocins and lipovelutibols, which incorporate D-isovaline. Hypomurocins A and B, isolated from the fungus Hypocrea muroiana, exhibit antibiotic activity against Bacillus subtilis and hemolytic properties against rat erythrocytes. [] Similarly, lipovelutibols A-D, isolated from Trichoderma velutinum, display cytotoxic activity against several cancer cell lines. [] While the precise contribution of D-isovaline to these activities is yet to be fully understood, its presence within the peptide structure suggests a role in modulating biological activity.

Q6: What analytical techniques are employed to characterize and quantify D-isovaline?

A6: Various techniques are utilized for D-isovaline analysis. Gas chromatography coupled with mass spectrometry (GC-MS) enables the identification and quantification of D-isovaline after derivatization, often following peptide hydrolysis. [] This technique is particularly valuable for determining the enantiomeric purity of synthesized or isolated D-isovaline. [] Additionally, high-performance liquid chromatography (HPLC) methods can be employed for separating and quantifying D-isovaline, especially when analyzing complex mixtures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

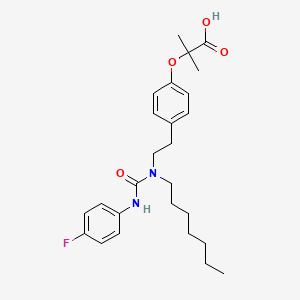

![2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B1672552.png)